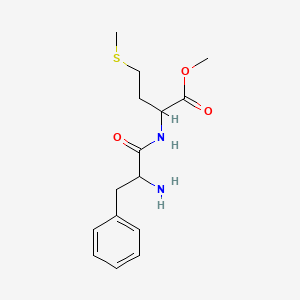
Methyl phenylalanylmethioninate
Vue d'ensemble
Description
Methyl phenylalanylmethioninate (MPM) is a synthetic peptide that has been extensively studied for its potential use in scientific research. This peptide is composed of two amino acids, phenylalanine and methionine, and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl phenylalanylmethioninate is not fully understood, but it is thought to involve the modulation of ion channels and the regulation of neurotransmitter release. Methyl phenylalanylmethioninate has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain signaling, and to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
Methyl phenylalanylmethioninate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, the modulation of ion channels, and the regulation of protein-protein interactions. Methyl phenylalanylmethioninate has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl phenylalanylmethioninate in lab experiments is its high potency and selectivity. Methyl phenylalanylmethioninate has been shown to have a high affinity for its target proteins, which makes it a useful tool for studying protein-protein interactions and ion channel function. However, one of the limitations of using Methyl phenylalanylmethioninate is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are many future directions for research on Methyl phenylalanylmethioninate, including the development of new drugs for the treatment of pain and inflammation, the investigation of its mechanisms of action, and the exploration of its potential use in other scientific research applications. Some possible future directions for research on Methyl phenylalanylmethioninate include the development of more potent and selective analogs, the investigation of its effects on other neurotransmitters and ion channels, and the exploration of its potential use in the treatment of other neurological disorders.
Applications De Recherche Scientifique
Methyl phenylalanylmethioninate has been used in various scientific research applications, including studies on the regulation of neurotransmitter release, the modulation of ion channels, and the investigation of protein-protein interactions. Methyl phenylalanylmethioninate has also been used in studies on the mechanisms of pain and inflammation, as well as in the development of new drugs for the treatment of these conditions.
Propriétés
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYZNHLSFOTKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512377 | |
| Record name | Methyl phenylalanylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenylalanylmethioninate | |
CAS RN |
22248-60-8 | |
| Record name | Methyl phenylalanylmethioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




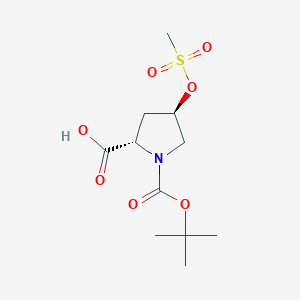

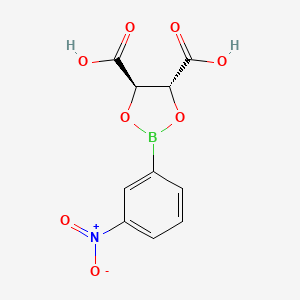
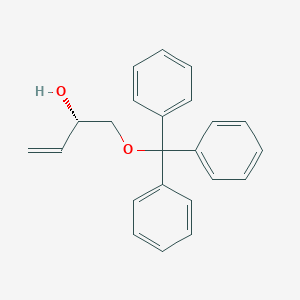

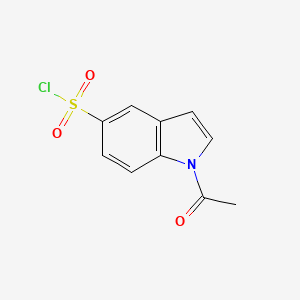
![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)


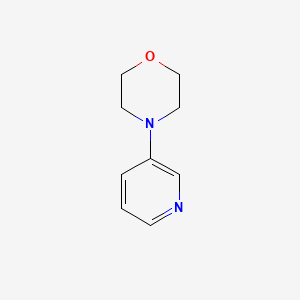
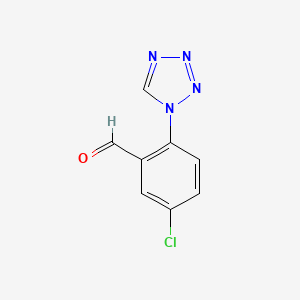

![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)